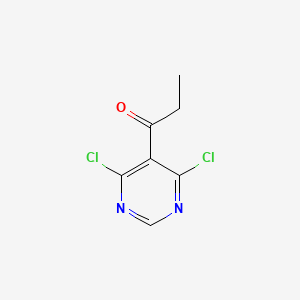
1-(4,6-Dichloro-5-pyrimidinyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4,6-Dichloro-5-pyrimidinyl)-1-propanone” is a chemical compound with the molecular formula C6H4Cl2N2O . It is also known by other names such as “1-(4,6-Dichloro-5-pyrimidinyl)ethanone”, “1-(4,6-Dichloropyrimidin-5-yl)ethanone”, and “4,6-dichloro-5-acetylpyrimidine” among others .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines were prepared by a modified condensation of the corresponding monosubstituted malonic acid diesters with guanidine in an excess of sodium ethoxide . The optimized procedure using Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups, has been developed to convert the 2-amino-4,6-dihydroxypyrimidine analogs to novel 5-substituted 2-amino-4,6-dichloropyrimidines in high yields .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring which is a six-membered heterocyclic aromatic moiety with two nitrogen atoms . The pyrimidine ring is substituted at the 4 and 6 positions with chlorine atoms and at the 5 position with a propanone group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the retrieved data, pyrimidine derivatives are known to be involved in a wide range of chemical reactions. For instance, they can undergo reactions with various nucleophiles due to the presence of electrophilic carbon atoms in the pyrimidine ring .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
A notable application of 1-(4,6-Dichloro-5-pyrimidinyl)-1-propanone involves its use in the synthesis of heterocyclic compounds, which are crucial for the development of pharmaceuticals and agrochemicals. For example, Čikotienė, Pudziuvelyte, and Brukštus (2008) demonstrated its utility in creating poly-substituted pyrrolo[3,2-d]pyrimidin-7-one 5-oxides, showcasing the chemical's versatility in synthesizing complex molecules with potential biological activities (Čikotienė, Pudziuvelyte, & Brukštus, 2008).
Drug Synthesis
This compound serves as a key intermediate in the synthesis of drugs, including Voriconazole, a broad-spectrum triazole antifungal agent. Butters et al. (2001) explored the synthesis pathway of Voriconazole, highlighting the compound's role in setting the relative stereochemistry of the drug, underscoring the chemical's significance in pharmaceutical manufacturing (Butters et al., 2001).
Development of Agrochemicals
Additionally, this compound is used in the creation of agrochemicals. Flores et al. (2013) reported its application in generating pyrimidine and pyrimidine-like derivatives through a cyclocondensation process. These derivatives, acting as new types of glutamate-like 3-(trihalomethylatedpyrimidinyl)propanoates, exhibit potential for use in agriculture, showcasing the compound's applicability beyond pharmaceuticals to include agrochemical development (Flores et al., 2013).
Innovative Chemical Syntheses
Research into novel synthetic methods also features prominently in the applications of this compound. For instance, Yao et al. (2013) focused on synthesizing uracil derivatives that demonstrate interactions with DNA, indicating potential for further biochemical studies and drug development (Yao et al., 2013).
Eigenschaften
IUPAC Name |
1-(4,6-dichloropyrimidin-5-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c1-2-4(12)5-6(8)10-3-11-7(5)9/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVRFQPDAORILD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(N=CN=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2804623.png)

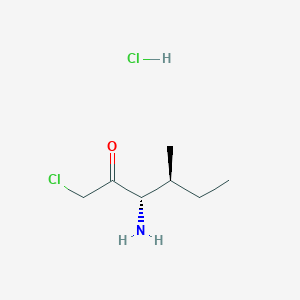
![N-[1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethyl]prop-2-enamide](/img/structure/B2804627.png)
![N-(3,5-dimethoxyphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]thiophene-2-sulfonamide](/img/structure/B2804630.png)
![3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2804631.png)
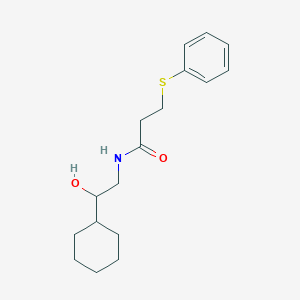
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethan-1-one](/img/structure/B2804633.png)
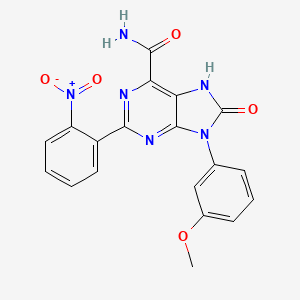
![N-(1-Methylcyclobutyl)-5-azaspiro[2.4]heptane-2-carboxamide](/img/structure/B2804637.png)
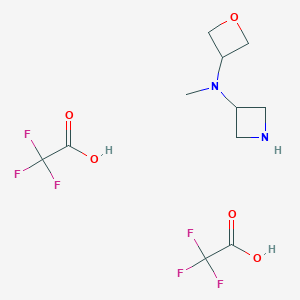
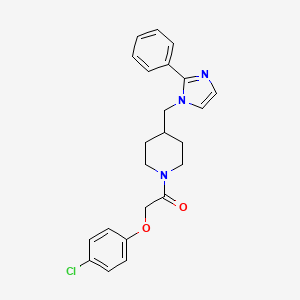
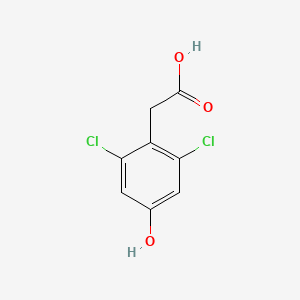
![(Z)-2-cyano-N-[(3-fluoro-4-propan-2-yloxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2804646.png)
